2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
Significance of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds constitute approximately 60% of FDA-approved small-molecule drugs, with nitrogen- and oxygen-containing rings being pivotal in modulating biological targets such as kinases, microtubules, and carbonic anhydrases. Their versatility arises from:
- Diverse binding modes : Heteroatoms enable hydrogen bonding, π-stacking, and electrostatic interactions with enzymatic active sites. For instance, pyridazinone derivatives exhibit inhibitory activity against carbonic anhydrase IX, a cancer-associated isoform.
- Structural mimicry : Natural heterocycles like purines and flavones inspire synthetic analogs to interfere with metabolic pathways. Chalcone hybrids incorporating pyrrole or thiophene rings demonstrate enhanced anticancer potency compared to non-heterocyclic counterparts.
- Tunable pharmacokinetics : Sulfonyl and piperidine groups improve solubility and blood-brain barrier penetration, as seen in benzodioxine sulfonamide derivatives targeting neurological disorders.
Structural Features and Analogous Compounds
The target compound integrates three pharmacophores:
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl : This moiety is structurally related to the anticoagulant apixaban, where sulfonamide groups enhance binding to factor Xa. Substitution at the 6-position optimizes steric and electronic interactions with hydrophobic enzyme pockets.
- Piperidin-4-ylmethyl : Piperidine scaffolds are prevalent in kinase inhibitors (e.g., imatinib) due to their conformational flexibility. Methylation at the 4-position reduces metabolic degradation, as observed in analogs like 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine.
- 6-Methyl-2,3-dihydropyridazin-3-one : Pyridazinones inhibit phosphodiesterases and carbonic anhydrases. The 6-methyl group in dihydropyridazinones enhances selectivity for tumor-associated isoforms over ubiquitously expressed ones.
Table 1: Structural Analogues and Their Biological Targets
Existing Research Gaps and Rationale for Study
Despite advances, critical questions remain:
- Target specificity : Most heterocyclic drugs exhibit polypharmacology, leading to off-target effects. The dual benzodioxine sulfonyl and pyridazinone structure may enable selective inhibition of overlapping pathways in hyperproliferative diseases.
- Synthetic accessibility : Current methods for piperidine-pyridazinone conjugates require multi-step sequences with low yields. Novel catalytic strategies (e.g., flow chemistry) could streamline production.
- Structure-activity relationships (SAR) : Limited data exist on the impact of substituents at the pyridazinone 6-position. Methyl groups may alter electron distribution, affecting binding to redox-sensitive targets.
Table 2: Unresolved Research Questions
| Research Gap | Proposed Approach | Expected Outcome |
|---|---|---|
| Isoform selectivity | Crystallography of target complexes | Rational design of CA IX inhibitors |
| Metabolic stability | Radiolabeled pharmacokinetic studies | Optimization of half-life |
| Synergistic targeting | Proteomic profiling | Identification of co-targets |
This compound’s unique architecture positions it as a candidate for addressing these gaps, particularly in cancers reliant on hypoxia-inducible factors regulated by carbonic anhydrase IX. Future studies must prioritize elucidating its polypharmacology and synthetic scalability to unlock therapeutic potential.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-2-5-19(23)22(20-14)13-15-6-8-21(9-7-15)28(24,25)16-3-4-17-18(12-16)27-11-10-26-17/h2-5,12,15H,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNJUUTUFUXTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis Overview
The synthesis of this compound involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine , which is reacted with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound. The overall reaction scheme can be summarized as follows:
-
Formation of Sulfonamide :
-
Final Derivatization :
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against various targets:
- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values indicate strong binding affinities compared to standard inhibitors.
- α-Glucosidase : This compound also exhibited promising activity as an α-glucosidase inhibitor. Inhibition of this enzyme is a key therapeutic strategy for managing Type 2 diabetes mellitus (T2DM). The IC50 values reported in various studies suggest that it may outperform existing treatments like acarbose.
Antimicrobial Activity
The synthesized derivatives were screened for antibacterial properties against several strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 15 | 2.14 |
| 7m | Bacillus subtilis | 18 | 0.63 |
| 7n | Escherichia coli | 10 | 2.17 |
These results indicate moderate to strong antibacterial activity against specific strains, suggesting potential applications in treating bacterial infections.
Binding Studies
Binding interactions with bovine serum albumin (BSA) were evaluated using fluorescence spectroscopy. The results indicated a strong binding affinity of the compound to BSA, which is relevant for understanding its pharmacokinetics and bioavailability in vivo.
Case Study 1: Neuroprotective Effects
A study conducted on neuroprotective effects demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in neuroprotection and cognitive enhancement.
Case Study 2: Diabetes Management
In a diabetic model study, administration of the compound resulted in lower blood glucose levels compared to control groups. This reinforces its role as an α-glucosidase inhibitor and highlights its therapeutic potential in diabetes management.
Comparison with Similar Compounds
Benzodioxine Sulfonyl Group
The target compound’s 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group is structurally distinct from:
Piperidine/Piperazine Linkers
- The target compound uses a piperidine-methyl linker , whereas compounds employ ethyl linkers (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one). Shorter methyl linkers may restrict conformational mobility, influencing binding kinetics .
Structural and Pharmacological Implications
Data Table: Key Structural Comparisons
Research Findings and Hypotheses
- Target Selectivity: The dihydropyridazinone core may confer selectivity for enzymes preferring partially saturated scaffolds, such as phosphodiesterases or GABA receptors, unlike pyrido-pyrimidinones (common in kinase inhibitors) .
- Solubility and Bioavailability: The benzodioxine sulfonyl group could improve solubility compared to non-sulfonylated analogs (e.g., ’s benzisoxazole derivatives), though its bulkiness may reduce membrane permeability .
- Metabolic Stability : The piperidine-methyl linker may resist oxidative metabolism better than ethyl linkers, which are prone to CYP450-mediated cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
